

3-Formyl-2-methoxy-5-methylphenylboronic acid molecular weight

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Compound of Interest

Compound Name: 3-Formyl-2-methoxy-5-methylphenylboronic acid

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An In-depth Technical Guide to **3-Formyl-2-methoxy-5-methylphenylboronic acid**:
Properties, Synthesis, and Applications

Introduction

3-Formyl-2-methoxy-5-methylphenylboronic acid is a highly functionalized aromatic boronic acid that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its strategic arrangement of a boronic acid moiety, a reactive formyl (aldehyde) group, a methoxy group, and a methyl group on a phenyl ring makes it a versatile reagent for constructing complex molecular architectures. Boronic acids are renowned for their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions. [1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the compound's properties, synthesis, and key applications, with a focus on its role in facilitating the discovery of novel therapeutics.

Physicochemical and Structural Properties

The utility of **3-Formyl-2-methoxy-5-methylphenylboronic acid** in synthetic chemistry is underpinned by its distinct physicochemical properties. The boronic acid group serves as the reactive center for cross-coupling reactions, while the aldehyde function provides a handle for subsequent derivatization. The methoxy and methyl groups modulate the electronic properties and solubility of the molecule and its derivatives.

A summary of its key quantitative data is presented below.

Property	Value	Source(s)
Molecular Weight	193.99 g/mol	[2][3]
CAS Number	480424-55-3	[2][3]
Molecular Formula	C ₉ H ₁₁ BO ₄	[2]
Exact Mass	194.075039 Da	[2]
Melting Point	117-122 °C	[2][3]
Density	1.22 ± 0.1 g/cm ³	[2]
pKa	7.95 ± 0.58	[2]
Appearance	Solid / White to light yellow powder	[3]

Structural Identifiers:

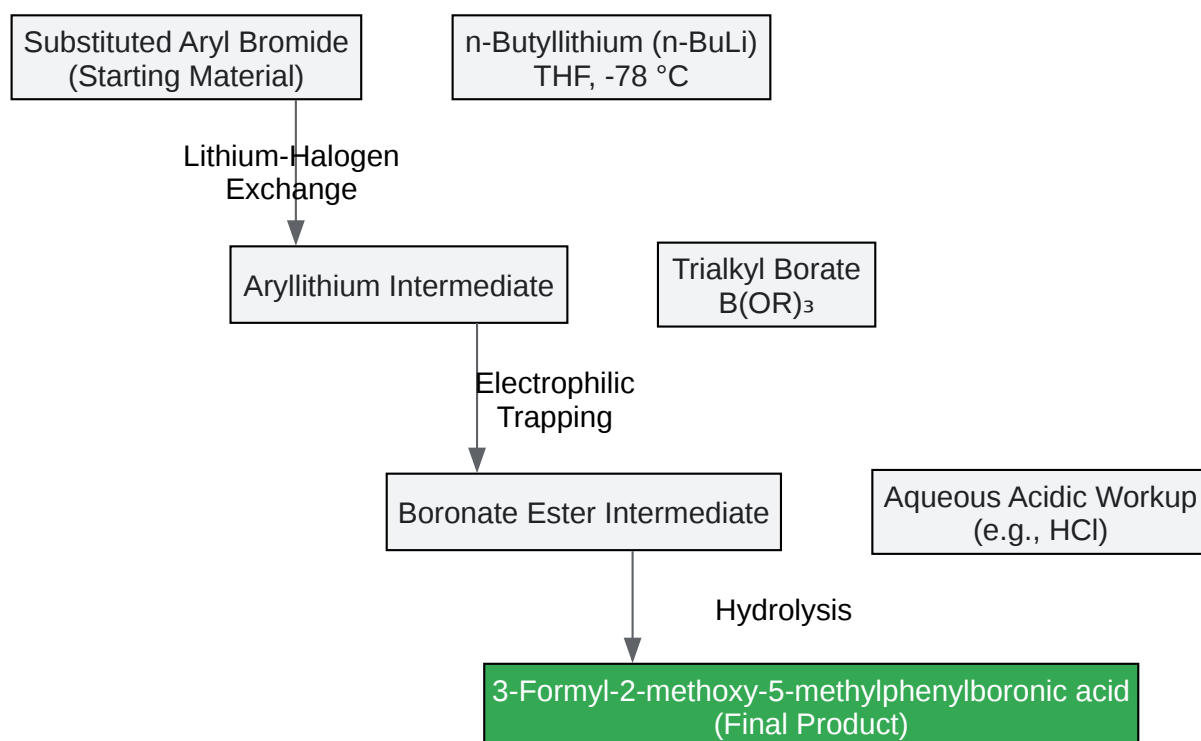
- InChI Key: WDUHXJSEZPXEFU-UHFFFAOYSA-N[2][3]
- SMILES: Cc1cc(c(OC)c(B(O)O)c1)C=O[3]

Synthesis of Arylboronic Acids: A Generalized Approach

The synthesis of functionalized arylboronic acids like **3-Formyl-2-methoxy-5-methylphenylboronic acid** typically proceeds through the borylation of an appropriately substituted aryl halide or organometallic intermediate. A common and robust strategy involves a lithium-halogen exchange followed by electrophilic trapping of the resulting aryllithium species with a trialkyl borate ester.

The causality of this experimental design is rooted in fundamental organometallic principles. The lithium-halogen exchange (e.g., using n-butyllithium) at low temperatures is a highly efficient method for generating a nucleophilic aryl anion from an aryl bromide. This anion then readily attacks the electrophilic boron atom of the trialkyl borate (e.g., trimethyl or triisopropyl

borate). The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final boronic acid product. This multi-step, one-pot procedure is a cornerstone of synthetic chemistry due to its high efficiency and functional group tolerance.[1]



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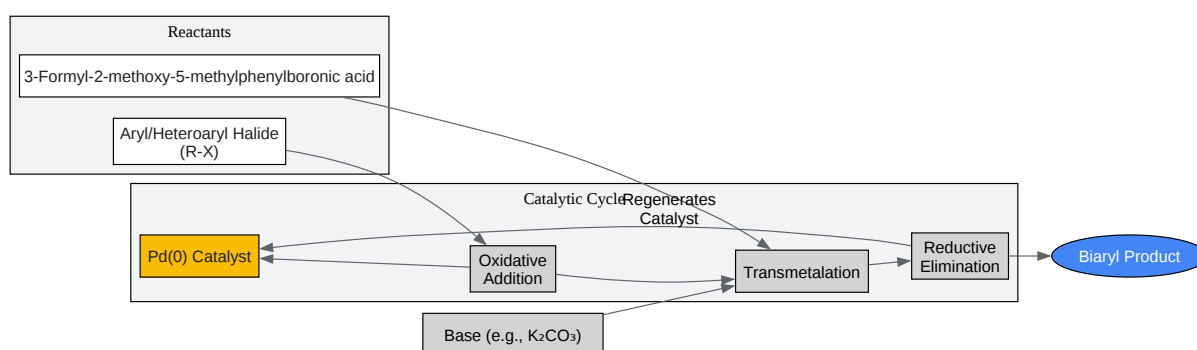
Caption: Generalized workflow for the synthesis of an arylboronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **3-Formyl-2-methoxy-5-methylphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate) using a palladium catalyst and a base. Its significance in drug discovery cannot be overstated, as it provides a

powerful method for assembling biaryl and heteroaryl scaffolds, which are privileged structures in many approved drugs.[1][4]

In this context, **3-Formyl-2-methoxy-5-methylphenylboronic acid** is invaluable. It allows for the direct installation of a substituted phenyl ring containing a versatile formyl group. This aldehyde can be subsequently transformed into a wide array of other functional groups (e.g., amines via reductive amination, carboxylic acids via oxidation, or alcohols via reduction), enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[4][5]



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Caption: Role of the boronic acid in a Suzuki-Miyaura catalytic cycle.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a robust, self-validating methodology for a typical cross-coupling reaction. The precise stoichiometry, choice of catalyst, base, and solvent are critical

for ensuring high yield and reproducibility.

Objective: To synthesize a biaryl compound from **3-Formyl-2-methoxy-5-methylphenylboronic acid** and an aryl bromide.

Materials:

- **3-Formyl-2-methoxy-5-methylphenylboronic acid** (1.0 eq)
- Aryl Bromide (1.1 eq)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
- Solvent (e.g., Dioxane/Water mixture, 10:1 v/v)
- Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **3-Formyl-2-methoxy-5-methylphenylboronic acid**, the aryl bromide, and the base.
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.
- **Reagent Addition:** Add the palladium catalyst to the flask under a positive pressure of inert gas. Immediately add the degassed solvent mixture via syringe.
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the desired product.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl compound.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be observed.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[3]
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage class is 13 (Non-Combustible Solids).[3]

Conclusion

3-Formyl-2-methoxy-5-methylphenylboronic acid is more than just a chemical compound; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its molecular weight of 193.99 g/mol belies its significant impact as a versatile and strategically important building block.[2][3] The ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with a reactive aldehyde handle for post-coupling diversification, ensures its continued relevance. For researchers aiming to construct complex molecules with tailored biological functions, a thorough understanding and application of this reagent are essential for accelerating the journey from initial hit discovery to the development of next-generation therapeutics.[6]

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